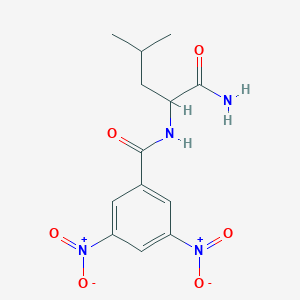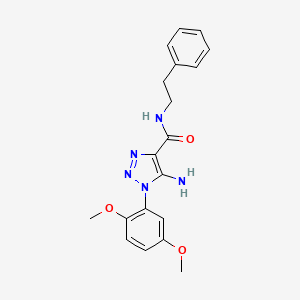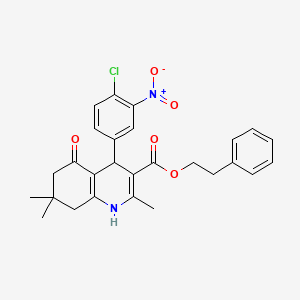![molecular formula C19H17BrClNO3 B5171627 8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5171627.png)
8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline, also known as BCQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BCQ is a quinoline derivative that has been synthesized through a multi-step process, and its unique structure has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline is not fully understood, but it is believed to interact with various cellular targets, including DNA, RNA, and proteins. This compound has been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. It also inhibits the activity of histone deacetylases, which are enzymes involved in gene expression. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. It has been found to inhibit the activity of various enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. This compound has also been found to induce apoptosis in cancer cells, making it a potential cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline has several advantages for lab experiments, including its unique structure, which allows it to interact with various cellular targets. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for 8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline research, including exploring its potential therapeutic applications in cancer, infectious diseases, and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of this compound and its interactions with cellular targets. Additionally, the development of more efficient synthesis methods and modifications to the structure of this compound may lead to the development of more potent and selective drugs.
Méthodes De Synthèse
The synthesis of 8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline involves a multi-step process that begins with the reaction of 2,4-dibromophenol with 2-chloroethanol to form 2-(2-bromo-4-chlorophenoxy)ethanol. This intermediate is then reacted with ethylene oxide to form 2-(2-bromo-4-chlorophenoxy)ethoxyethanol. Finally, this intermediate is reacted with 8-hydroxyquinoline to form this compound.
Applications De Recherche Scientifique
8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline has been found to exhibit various therapeutic properties, including anti-inflammatory, anti-tumor, and anti-viral activities. Its unique structure allows it to interact with various cellular targets, making it a promising candidate for drug development. This compound has been studied extensively in vitro and in vivo, and its potential therapeutic applications are being explored in various fields, including cancer research, infectious diseases, and neurodegenerative diseases.
Propriétés
IUPAC Name |
8-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClNO3/c20-16-13-15(21)6-7-17(16)24-11-9-23-10-12-25-18-5-1-3-14-4-2-8-22-19(14)18/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEWSUMWMHHKLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOCCOC3=C(C=C(C=C3)Cl)Br)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-chlorophenyl)-2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5171549.png)

![1-phenyl-5-[3-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171571.png)
![N-(2,6-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B5171573.png)

![1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)-2-propanol hydrochloride](/img/structure/B5171586.png)

![2-{[3-cyano-4-(1-naphthyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5171596.png)
![N-allyl-4-{5-[(4-phenylbutanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B5171616.png)
![3-methyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171624.png)

![N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}acetamide](/img/structure/B5171639.png)
![ethyl 1-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-3-piperidinecarboxylate](/img/structure/B5171646.png)